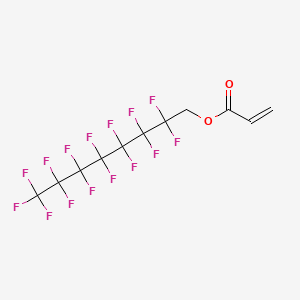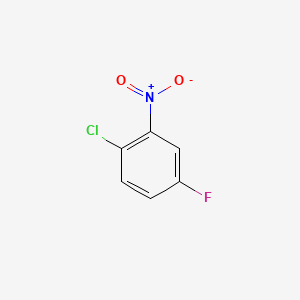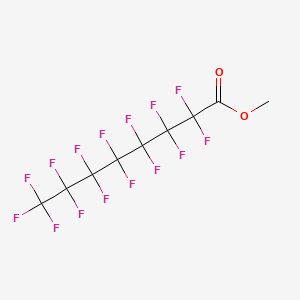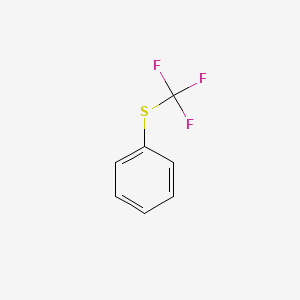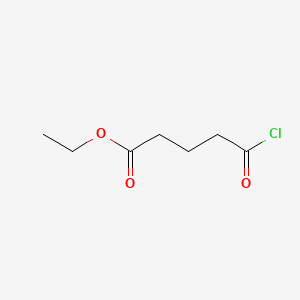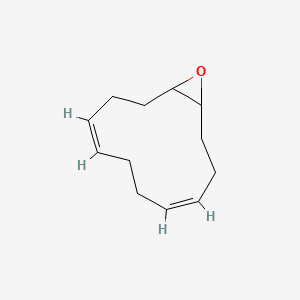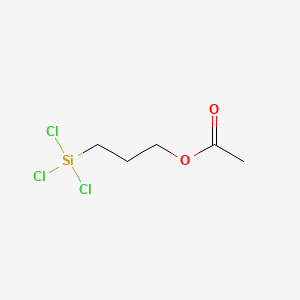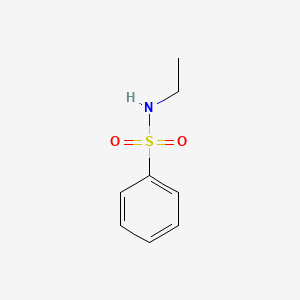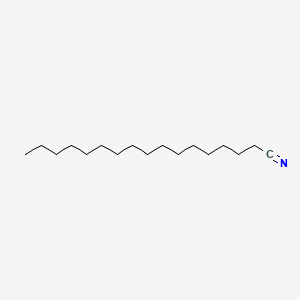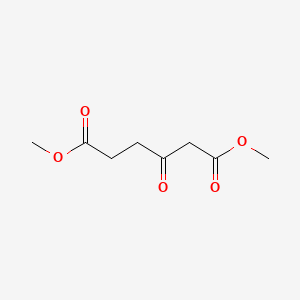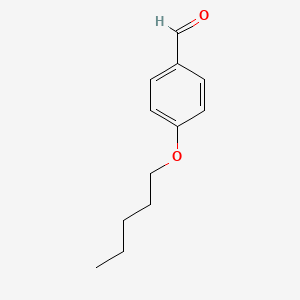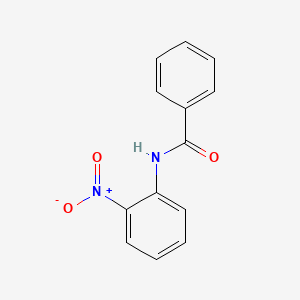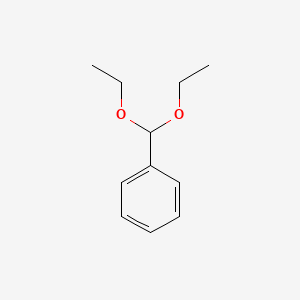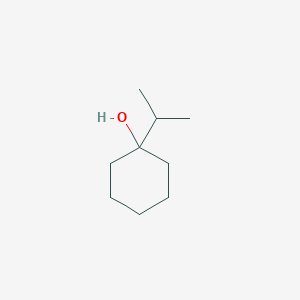
Cyclohexanol, 1-(1-methylethyl)
Descripción general
Descripción
Cyclohexanol, 1-(1-methylethyl), also known as 1-(1-methylethyl)cyclohexanol, is an organic compound with the molecular formula C9H18O. It is a secondary alcohol derived from cyclohexane, where one hydrogen atom is replaced by a hydroxyl group and another by an isopropyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Cyclohexanol, 1-(1-methylethyl) has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexanol, 1-(1-methylethyl) can be synthesized through several methods. One common approach involves the hydrogenation of phenol in the presence of a catalyst such as nickel or palladium. The reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation.
Industrial Production Methods: In an industrial setting, cyclohexanol, 1-(1-methylethyl) is often produced via the oxidation of cyclohexane using air or oxygen in the presence of cobalt catalysts. This process also yields cyclohexanone, and the mixture is commonly referred to as “KA oil” (ketone-alcohol oil). The oxidation involves radical intermediates and hydroperoxide formation .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexanol, 1-(1-methylethyl) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: The compound can be reduced to cyclohexane using strong reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sulfuric acid, and other strong acids.
Major Products:
Oxidation: Cyclohexanone.
Reduction: Cyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.
Mecanismo De Acción
Cyclohexanol, 1-(1-methylethyl) can be compared with other similar compounds such as:
Cyclohexanol: The parent compound without the isopropyl group.
1-Methylcyclohexanol: A similar compound with a methyl group instead of an isopropyl group.
Menthol: A naturally occurring compound with a similar structure but different functional groups.
Uniqueness: Cyclohexanol, 1-(1-methylethyl) is unique due to the presence of the isopropyl group, which influences its chemical reactivity and physical properties. This structural difference can lead to variations in boiling points, solubility, and reactivity compared to its analogs .
Comparación Con Compuestos Similares
- Cyclohexanol
- 1-Methylcyclohexanol
- Menthol
Propiedades
IUPAC Name |
1-propan-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(2)9(10)6-4-3-5-7-9/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDMUVQELXJWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334447 | |
| Record name | Cyclohexanol, 1-(1-methylethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3552-01-0 | |
| Record name | Cyclohexanol, 1-(1-methylethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
